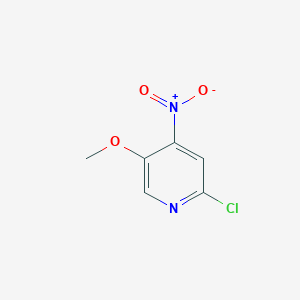![molecular formula C20H16Cl2N2O5S3 B2606158 Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate CAS No. 477869-12-8](/img/structure/B2606158.png)
Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate” is a chemical compound with the molecular formula C20H16Cl2N2O5S3 and a molecular weight of 531.45244 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups including sulfonyl, amino, and carboxylate groups . These functional groups can participate in various chemical reactions, which could potentially be exploited in the synthesis of new compounds .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar functional groups are known to participate in a variety of chemical reactions. For example, sulfonyl groups can undergo reactions such as sulfonation and desulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (531.45244) and its molecular formula (C20H16Cl2N2O5S3) . Unfortunately, other properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Phenylacetic Acid Derivatives
This compound can serve as a precursor in the synthesis of new phenylacetic acid derivatives. These derivatives have a broad spectrum of biological activities and can act as metabolites in various organisms. The multi-step synthesis process allows for the creation of novel compounds with potential antitumor and anti-infective properties .
Development of Anti-Cancer Agents
Due to its structural complexity, this compound could be utilized in the development of anti-cancer agents. Its ability to be functionalized makes it a valuable starting material for creating new molecules that could interfere with cancer cell growth and proliferation .
Anti-Infective Applications
The compound’s derivatives may exhibit anti-microbial activities, making them suitable for exploration as anti-infective agents. Research into these applications could lead to the discovery of new drugs to combat infectious diseases .
Green Chemistry Applications
As a potential starting material for green chemistry applications, this compound could be used to synthesize more environmentally friendly solvents. These solvents could replace toxic polar aprotic solvents currently used in various industrial processes .
Membrane Science
In membrane science, where the use of conventional, toxic polar aprotic solvents is common, this compound could contribute to the development of greener alternatives. Its derivatives could be used in the formation of membranes for filtration and separation technologies .
Neurotransmitter Metabolism Studies
This compound, through its derivatives, could play a role in the study of neurotransmitter metabolism. As some phenylacetic acid derivatives are metabolites of neurotransmitters like dopamine, they can be used to understand neurological functions and disorders .
Eigenschaften
IUPAC Name |
methyl 3-[[2-[2-[(2,5-dichlorophenyl)sulfonylamino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O5S3/c1-29-20(26)19-15(8-9-30-19)23-18(25)11-31-16-5-3-2-4-14(16)24-32(27,28)17-10-12(21)6-7-13(17)22/h2-10,24H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDPWZQXXSIJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



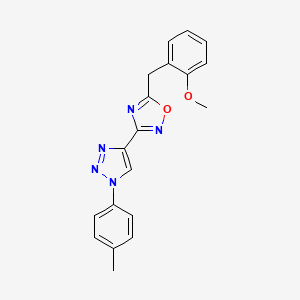
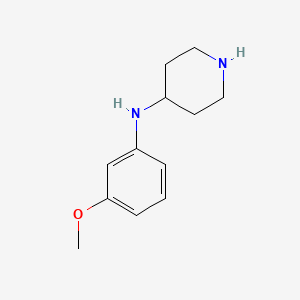
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2606082.png)
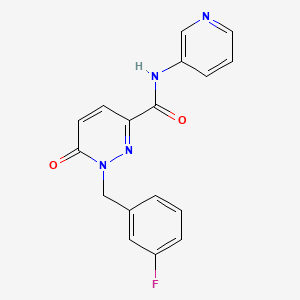
![4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B2606084.png)
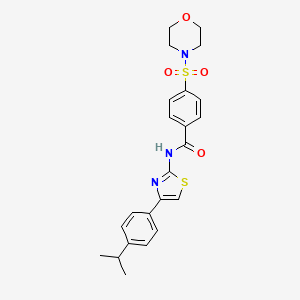

![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2606090.png)
![N-(oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2606091.png)
![7-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B2606094.png)
![2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B2606097.png)
